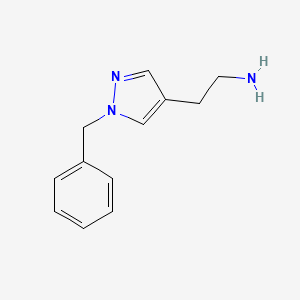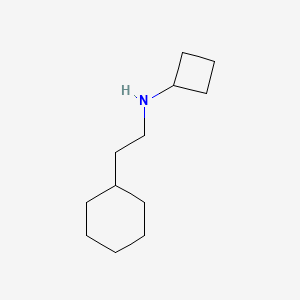![molecular formula C11H13ClN2O2 B1488701 4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one CAS No. 2090613-00-4](/img/structure/B1488701.png)
4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one
Descripción general
Descripción
The compound “4-(2-Aminoethyl)aniline” is used in laboratory chemicals and in the synthesis of substances . Another compound, “4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride”, is a water-soluble, irreversible serine protease inhibitor .
Synthesis Analysis
A series of 4-(2-(N-(2-chlorobenzyl/4-bromobenzyl) arylsulfamoyl)ethyl) morpholine have been synthesized from 4-(2-aminoethyl) morpholine . Another study synthesized 4-(2-aminoethyl)-N-(2-(2-nitrophenyl)propylcarbonyloxy)phenylamine .
Molecular Structure Analysis
The molecular structure of “4-(2-Aminoethyl)aniline” is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The reaction of 4-(2-aminoethyl)aniline with 2-(2-nitrophenyl)propyl chloroformate in acetic acid resulted in the synthesis of 4-(2-aminoethyl)-N-(2-(2-nitrophenyl)propylcarbonyloxy)phenylamine .
Physical And Chemical Properties Analysis
The molecular weight of “4-(2-Aminoethyl)aniline” is 137.1790 .
Aplicaciones Científicas De Investigación
Antibacterial Agents
The compound can be used in the synthesis of antibacterial agents. Specifically, derivatives of this compound have shown effectiveness against Escherichia coli and Staphylococcus aureus . The protocols used for the synthesis of these derivatives do not require special conditions, making them potentially efficient for large-scale production .
Antioxidant Study
The compound can also be used in antioxidant studies. Derivatives of this compound have shown promising antioxidant activity against DPPH . This suggests that these derivatives could be used in the development of new antioxidant drugs .
Synthesis of Heterocyclic Compounds
The compound can be used in the synthesis of new heterocyclic compounds. These compounds are of great interest in organic synthesis due to their unique chemical and biological properties . For example, compounds containing 1,3-oxazepine and 1,2,3-triazole ring systems have a wide range of applications .
Development of New Therapeutic Drugs
The pharmaceutical industry has shown great interest in the development of new oxepine derivatives for therapeutic purposes . The compound can be used in the synthesis of these derivatives, potentially leading to the development of new therapeutic drugs .
Synthesis of Bioactive Compounds
The compound can be used in the synthesis of bioactive compounds. For example, it can be used in the synthesis of compounds containing the bioactive benzene sulfonic acid moiety . These compounds have various chemical and biological activities .
Research in Medicinal Chemistry
The compound can be used in research in medicinal chemistry. Specifically, it can be used in the synthesis of compounds that possess a substituted sulfamoyl group . These compounds have been found to be biologically active and are widely used due to the simplicity of their synthesis and the ease of access to reagents .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-(2-aminoethyl)-7-chloro-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-9-1-2-10-8(5-9)6-14(4-3-13)11(15)7-16-10/h1-2,5H,3-4,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMAZVHNVCMKOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,5-dioxo-4H,6H,7H-5lambda6-thieno[3,2-c]thiopyran-2-carboxylic acid](/img/structure/B1488618.png)
![2-[(6-Propylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1488619.png)


![3-chloro-N-[2-(morpholin-4-yl)ethyl]pyrazin-2-amine](/img/structure/B1488624.png)

![N-{2-[4-(aminomethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1488626.png)
![{1-[(3,4-Dimethylphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1488628.png)
amine](/img/structure/B1488630.png)
![4-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B1488631.png)

![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1488639.png)
![[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1488640.png)
